molecular formula C20H19NO3 B11411415 N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411415
M. Wt: 321.4 g/mol
InChI Key: CCPZEPYBJNBWJT-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran (chromene) core substituted with methyl groups at positions 7 and 8, a ketone group at position 4, and a carboxamide linkage at position 2. The N-(2,6-dimethylphenyl) moiety attached to the carboxamide group is a structural motif observed in both pharmaceutical and agrochemical agents.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-8-9-15-16(22)10-17(24-19(15)14(11)4)20(23)21-18-12(2)6-5-7-13(18)3/h5-10H,1-4H3,(H,21,23)

InChI Key

CCPZEPYBJNBWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

StepReagents/ConditionsPurposeYield Range
12',3'-Dihydroxyacetophenone derivative + diethyl oxalate, NaOMe, microwave irradiationCyclization to form chromene core70–90%
2HCl/MeOH or NaOH/H2OHydrolysis of ester to carboxylic acid80–95%

Example Protocol :

  • Cyclization : React 2',3'-dihydroxyacetophenone with diethyl oxalate under basic conditions (e.g., NaOMe in ethanol) at 120–160°C or via microwave irradiation (200–300 W, 10–30 min).

  • Hydrolysis : Treat the ester intermediate with aqueous HCl or NaOH to yield 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.

Carboxamide Formation

The carboxylic acid intermediate is coupled with 2,6-dimethylaniline to form the target carboxamide. Two primary methods are employed:

Coupling via Carbodiimide Activation

ReagentsConditionsYieldSource
DCC, DMAP, dichloromethane0–25°C, 12–24 hr60–75%
EDCI, HOBt, DMFRoom temperature, 6–12 hr50–65%

Procedure :

  • Activate the carboxylic acid with DCC and DMAP in dry dichloromethane.

  • Add 2,6-dimethylaniline and stir under inert atmosphere.

  • Purify via column chromatography (SiO₂, EtOAc/hexane).

Phosphoryl Chloride (POCl₃)-Mediated Coupling

ReagentsConditionsYieldSource
POCl₃, dichloromethane, aniline0–25°C, 4–6 hr65–80%

Procedure :

  • Treat the carboxylic acid with POCl₃ to generate the acyl chloride.

  • React with 2,6-dimethylaniline in dichloromethane.

  • Quench with NaHCO₃ and extract with EtOAc.

Alternative Synthetic Routes

Friedel-Crafts Acylation

For chromene derivatives with electron-rich aromatic rings, Friedel-Crafts acylation may introduce substituents. However, steric hindrance from 7,8-dimethyl groups may limit applicability.

Triflate-Mediated Cyclization

Patent CN102140094A describes using triflic anhydride for cyclization, but this method is less common for carboxamide derivatives due to competing side reactions.

Purification and Characterization

Chromatography

MethodEluentEfficiencySource
Flash column chromatographyEtOAc/hexane (7:3)High purity (>95%)
RecrystallizationDCM/hexaneModerate yield (50–70%)

Spectroscopic Data

Key NMR signals for the target compound:

  • 1H NMR (DMSO-d₆) : δ 10.6 (NH), 8.2–7.4 (aromatic H), 4.1 (CH₃).

  • 13C NMR : Carbonyl peak at δ 165–170 ppm.

Challenges and Optimization

  • Steric Hindrance : The 2,6-dimethylphenyl group may reduce reaction rates. Use of polar aprotic solvents (e.g., DMF) can mitigate this.

  • Byproduct Formation : POCl₃-mediated coupling may generate hydrochloric acid; neutralization with NaHCO₃ is critical.

  • Yield Enhancement : Microwave-assisted cyclization (100–150°C, 10–15 min) improves reaction efficiency compared to conventional heating.

Comparative Analysis of Methods

MethodAdvantagesLimitations
DCC/DMAPHigh coupling efficiency, minimal byproductsRequires anhydrous conditions
POCl₃Faster reaction timesCorrosive reagents, HCl generation
MicrowaveShorter reaction times, energy efficiencyLimited scalability

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
  • Anticancer Potential : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, showing promising results comparable to established chemotherapeutic agents.
  • Neuroprotective Effects : The compound's mechanism of action includes the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, this compound may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the Chromene Core : This can be achieved through condensation reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Amide Bond Formation : The final product is obtained by coupling the chromene derivative with an amine under specific conditions.

The mechanism of action primarily revolves around its interaction with MAO-B. By binding to the active site of this enzyme, the compound inhibits its activity, leading to increased levels of neurotransmitters such as dopamine in the brain, which is beneficial for neuroprotection.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.

Case Study 2: Neuroprotective Effects

In a neuroprotective study involving models of oxidative stress-induced neurotoxicity, the compound demonstrated a reduction in cell death rates compared to untreated controls. This effect was attributed to its antioxidant properties and MAO-B inhibition.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and ultimately result in its observed biological activities.

Comparison with Similar Compounds

Chromene-Based Derivatives

Chromene derivatives are known for diverse biological activities. A key analog is 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (Ghazvini et al., 2018), which shares the chromene backbone but differs in substituents:

  • Substituents : 7-hydroxy, 4-methyl, 2-oxo, and an oxime group at position 6.

Structural Contrasts :

  • The target compound lacks the oxime and hydroxyl groups but includes 7,8-dimethyl and 4-oxo groups.
  • The 4-oxo group in the target compound could influence electronic properties, altering binding affinity to biological targets.

Table 1: Chromene Derivatives Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 4H-chromene 7,8-dimethyl, 4-oxo Underexplored
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 2H-chromene 7-hydroxy, 4-methyl, 2-oxo Anti-diabetic (α-glucosidase inhibition)

N-(2,6-Dimethylphenyl) Carboxamide/Acetamide Agrochemicals

The N-(2,6-dimethylphenyl) group is prevalent in pesticidal compounds. Examples include:

  • Metalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine, a fungicide targeting oomycetes .
  • Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide, a herbicide .

Structural Contrasts :

  • Backbone : The target compound’s chromene core differs from the alanine/acetamide backbones in pesticides.
  • Functional Groups : The chromene’s 4-oxo group and aromatic system may enable π-π stacking or hydrogen bonding distinct from the chloroacetamide or methoxyacetyl groups in agrochemicals.
  • Applications : Chromene derivatives are more common in drug discovery, while N-(2,6-dimethylphenyl) acetamide/alanine derivatives are optimized for plant-specific targets.

Table 2: N-(2,6-Dimethylphenyl) Compounds Comparison

Compound Core Structure Functional Groups Application Reference
Target Compound Chromene carboxamide 4-oxo, 7,8-dimethyl Underexplored (potential pharmaceutical)
Metalaxyl Alanine derivative Methoxyacetyl, methyl ester Fungicide
Metazachlor Acetamide Chloro, pyrazolylmethyl Herbicide

Key Findings and Implications

Structural Motifs : The N-(2,6-dimethylphenyl) group is versatile, appearing in both pharmaceuticals and pesticides. Its role in the target compound may depend on the chromene backbone’s electronic and steric properties.

Substituent Effects: Methyl groups at positions 7 and 8 likely increase hydrophobicity, favoring blood-brain barrier penetration or antimicrobial activity.

Research Gaps : Direct pharmacological or agrochemical data for the target compound are lacking. Comparative studies with analogs like metalaxyl or anti-diabetic chromenes are needed to validate hypotheses.

Biological Activity

N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chromene backbone with specific substitutions that enhance its biological activity. The molecular formula is C20H19NO3C_{20}H_{19}NO_3 with a molecular weight of approximately 321.4 g/mol. The structure includes a carboxamide functional group attached to a dimethylphenyl moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
IUPAC NameThis compound
CAS Number872866-46-1

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that related compounds increased gamma-aminobutyric acid (GABA) levels and inhibited GABA transaminase enzyme activity both in vitro and ex vivo . This suggests that the compound may have potential in treating epilepsy or other seizure disorders.

Anticancer Potential

The anticancer properties of chromene derivatives have been extensively studied. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism involves inducing apoptosis and elevating intracellular reactive oxygen species (ROS) levels .

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

CompoundCell LineIC50 (μM)
N-(2,6-dimethylphenyl)-...A54920.6
N-(2,6-dimethylphenyl)-...Caco-235.0

These results highlight the compound's potential as an antitumor agent.

Antifungal Activity

Some derivatives of the chromene structure have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida . The incorporation of specific substituents can enhance this activity significantly.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly MAO-B (monoamine oxidase B), which is implicated in neurodegenerative diseases.
  • Induction of Apoptosis : By increasing ROS levels and affecting cell cycle regulation, the compound can induce apoptosis in cancer cells.
  • GABA Modulation : Enhancing GABA levels may contribute to its anticonvulsant effects.

Case Studies

Several studies have highlighted the efficacy of chromene derivatives in clinical settings:

  • Anticonvulsant Study : A study involving animal models showed significant reductions in seizure frequency when treated with related chromene compounds .
  • Anticancer Trials : Clinical trials assessing the efficacy of similar compounds on lung and colorectal cancers indicated promising results with manageable side effects .
  • Fungal Resistance : Research on antifungal activity revealed that specific modifications in the chromene structure could lead to enhanced efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : The compound is synthesized via a two-step process:

Chromene-2-carboxylic acid preparation : 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is synthesized by condensation of substituted salicylaldehydes with active methylene compounds (e.g., Meldrum’s acid) under acidic conditions .

Amide coupling : The carboxylic acid is converted to the carboxamide using 4-aminobenzenesulfonamide (or other amines) in the presence of N-methylimidazole as a catalyst. Reaction conditions (e.g., DMF solvent, 80–100°C, 6–8 hours) are critical for high yields (93% reported for analogous compounds) .

  • Key Data : Yield optimization requires strict stoichiometric ratios (e.g., 1:1.2 acid-to-amine ratio) and inert atmosphere to prevent oxidation .

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Analytical Techniques :

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 160–180 ppm), and methyl substituents (δ 2.1–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 368.2 for C20H20N2O3) .
  • X-ray Crystallography : SHELX programs are used for small-molecule refinement to resolve bond lengths and angles, particularly for verifying the chromene core and amide linkage .

Q. What standard analytical methods are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are employed, using acetonitrile/water gradients (e.g., 70:30 v/v) for baseline separation of impurities .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>250°C for chromene carboxamides) to assess thermal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?

  • Methodology :

  • Substituent Variation : Compare derivatives with methyl, ethyl, or halogen groups at positions 6, 7, or 8 on the chromene ring. For example, 6,7-dimethyl analogs show enhanced carbonic anhydrase inhibition (IC50 = 12 nM) compared to mono-methylated derivatives .
  • Assay Design : Enzyme inhibition assays (e.g., esterase or kinase inhibition) are conducted at pH 7.4 with kinetic monitoring (e.g., UV-Vis at 340 nm for NADH depletion) .
    • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness with binding affinity to hydrophobic enzyme pockets .

Q. How can synthetic yields be improved for gram-scale production?

  • Optimization Strategies :

  • Acid Chloride Intermediate : Replace direct amidation with acid chloride formation (using PCl5 in cyclohexane) to enhance reactivity, achieving >95% conversion .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Case Example : If Compound A shows anti-inflammatory activity in one study but not another:

Assay Validation : Verify cell line viability (e.g., MTT assay) and compound solubility (DMSO concentration <0.1%).

Metabolite Analysis : Use LC-MS to detect in situ degradation products that may interfere with activity .

  • Statistical Tools : Multivariate analysis (ANOVA with Tukey’s post-hoc test) identifies outliers due to batch-to-batch variability .

Q. How are computational models applied to predict pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME estimates logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability.
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability (RMSD <2.0 Å over 100 ns) to carbonic anhydrase IX .

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